molecular formula C14H14ClN3O3 B2983739 5-chloro-2-methoxy-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide CAS No. 2195875-79-5

5-chloro-2-methoxy-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide

Cat. No.: B2983739
CAS No.: 2195875-79-5
M. Wt: 307.73
InChI Key: LYFRQTVLEIMPMP-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various fields such as medicinal chemistry, pharmaceuticals, and materials science due to their diverse biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-methoxybenzoic acid and 2-(2-oxopyrimidin-1(2H)-yl)ethylamine.

    Activation of Carboxylic Acid: The carboxylic acid group of 5-chloro-2-methoxybenzoic acid is activated using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Amide Formation: The activated carboxylic acid reacts with 2-(2-oxopyrimidin-1(2H)-yl)ethylamine to form the desired benzamide.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a

Properties

IUPAC Name

5-chloro-2-methoxy-N-[2-(2-oxopyrimidin-1-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O3/c1-21-12-4-3-10(15)9-11(12)13(19)16-6-8-18-7-2-5-17-14(18)20/h2-5,7,9H,6,8H2,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYFRQTVLEIMPMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCCN2C=CC=NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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